An In-depth Technical Guide to the Structure Elucidation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
An In-depth Technical Guide to the Structure Elucidation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of interest due to its N-sulfonylated α-amino acid scaffold. Such motifs are prevalent in medicinal chemistry, often imparting specific physicochemical properties that are valuable in the design of bioactive molecules[1].
This document is intended for researchers, scientists, and professionals in the field of drug development. It will not merely list experimental procedures but will delve into the causality behind the selection of analytical techniques, the interpretation of the resulting data, and the logical pathway to an unambiguous structural assignment. The principles of scientific integrity, underscored by expertise and trustworthiness, are paramount. Therefore, each analytical step is presented as a self-validating component of the overall structural proof.
Proposed Synthesis and Initial Characterization
The synthesis of N-sulfonylated amino acids is a well-established transformation in organic chemistry. The target molecule, 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, can be readily prepared via the reaction of 2-amino-2-phenylacetic acid with 4-methoxybenzenesulfonyl chloride. This reaction, typically conducted under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct[1][2].
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of the target compound.
Initial characterization of the synthesized product would involve determining its melting point, which for crystalline sulfonamides is typically sharp and indicative of purity, and assessing its solubility in various organic solvents and aqueous media[2].
Mass Spectrometry: Determining the Molecular Formula
Rationale: High-Resolution Mass Spectrometry (HRMS) is a fundamental first step in structure elucidation. It provides the most accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is a critical piece of evidence upon which all subsequent spectroscopic interpretations will be built.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
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Ionization: The sample is introduced into the ESI source. In negative ion mode, deprotonation of the carboxylic acid is expected, yielding the [M-H]⁻ ion. In positive ion mode, protonation or formation of adducts like [M+Na]⁺ can be observed.
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Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer, which provides high mass accuracy.
Data Interpretation:
The elemental composition of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is C₁₅H₁₅NO₅S. The expected monoisotopic mass is 321.0671 Da. HRMS analysis is expected to yield an m/z value that corresponds to this mass with a high degree of accuracy (typically within 5 ppm).
| Ion | Expected m/z |
| [M+H]⁺ | 322.0749 |
| [M+Na]⁺ | 344.0568 |
| [M-H]⁻ | 320.0600 |
The observation of a molecular ion peak consistent with the expected mass provides strong evidence for the proposed molecular formula.
Infrared Spectroscopy: Identifying Key Functional Groups
Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule[3]. For the target compound, FT-IR is crucial for confirming the presence of the carboxylic acid, the sulfonamide, and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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A small amount of the solid sample is placed directly on the ATR crystal.
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The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹.
Data Interpretation:
The FT-IR spectrum will provide a unique fingerprint of the molecule. Key vibrational frequencies are anticipated for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | A very broad absorption due to hydrogen bonding. |
| N-H (Sulfonamide) | ~3300-3200 | A sharp to moderately broad peak.[4] |
| C=O (Carboxylic Acid) | ~1700-1725 | A strong, sharp absorption. |
| S=O (Sulfonyl) | ~1350-1300 and ~1160-1140 | Two strong absorptions corresponding to asymmetric and symmetric stretching. |
| C-O (Methoxy) | ~1250 and ~1030 | Characteristic C-O stretching vibrations. |
| Aromatic C-H | ~3100-3000 | Stretching vibrations. |
| Aromatic C=C | ~1600-1450 | In-plane ring stretching vibrations. |
The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity between atoms.
Experimental Protocol: High-Field NMR Spectroscopy
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Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and sulfonamides as it can solubilize the compound and the acidic protons are often observable.
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Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Proton Environment and Connectivity
Interpretation: The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed structural information.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| COOH | > 10 | singlet | 1H | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| NH | ~8-9 | doublet | 1H | The sulfonamide proton will be downfield and may couple to the adjacent methine proton.[4] |
| Phenyl-H (para to COOH) | ~7.2-7.4 | multiplet | 5H | Protons of the monosubstituted phenyl ring attached to the chiral center. |
| Methoxyphenyl-H | ~7.7 (d) and ~7.0 (d) | doublets | 4H (2H each) | The para-substituted methoxyphenyl ring will show a characteristic pair of doublets (an AA'BB' system). |
| Methine-H (α-carbon) | ~5.0-5.5 | doublet | 1H | The proton on the chiral carbon, coupled to the NH proton. |
| Methoxy-H (OCH₃) | ~3.8 | singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Interpretation: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O (Carboxylic Acid) | ~170-175 | The carbonyl carbon of the carboxylic acid is characteristically downfield. |
| Aromatic C (ipso, S-bound) | ~140-145 | The carbon atom of the methoxyphenyl ring directly attached to the sulfur atom. |
| Aromatic C (ipso, C-bound) | ~135-140 | The carbon atom of the phenyl ring directly attached to the chiral center. |
| Aromatic C-H | ~114-130 | Signals for the protonated aromatic carbons. |
| Aromatic C-O (Methoxy) | ~160-165 | The carbon atom of the methoxyphenyl ring attached to the oxygen atom. |
| Methine C (α-carbon) | ~55-65 | The chiral carbon atom. |
| Methoxy C (OCH₃) | ~55 | The carbon of the methoxy group. |
2D NMR Spectroscopy: Confirming Connectivity
To definitively link the proton and carbon assignments and confirm the overall structure, a series of 2D NMR experiments are essential.
Caption: Workflow for NMR-based structure elucidation.
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COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, primarily those on adjacent carbons. A key expected correlation would be between the NH proton and the α-methine proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments. Key expected HMBC correlations include:
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From the NH proton to the α-carbon and the ipso-carbon of the methoxyphenyl ring.
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From the α-methine proton to the carboxylic carbon and the ipso-carbon of the phenyl ring.
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From the methoxy protons to the C-O carbon of the methoxyphenyl ring.
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Conclusion
The structural elucidation of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while FT-IR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete and unambiguous assignment of the molecular structure, mapping out the precise arrangement and connectivity of all atoms. This methodical approach ensures the scientific rigor required for the characterization of novel compounds in a research and development setting.
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